N-benzyl-3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
N-benzyl-3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a benzyl group, a dimethoxyphenyl group, and a quinazoline core
Preparation Methods
The synthesis of N-benzyl-3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the quinazoline intermediate.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through electrophilic aromatic substitution reactions, using appropriate dimethoxybenzene derivatives.
Final Coupling and Carboxamide Formation: The final step involves coupling the intermediate with a carboxamide group, often using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-benzyl-3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like amines or thiols replace the benzyl group.
Hydrolysis: Acidic or basic hydrolysis can cleave the carboxamide group, yielding the corresponding carboxylic acid and amine.
Scientific Research Applications
N-benzyl-3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-benzyl-3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-benzyl-3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can be compared with other quinazoline derivatives, such as:
N-benzyl-3-(3,4-dimethoxyphenyl)-N-isopropylacrylamide: This compound has a similar structure but differs in the substitution pattern on the phenyl ring and the presence of an isopropyl group.
N-benzyl-3,4,5-trimethoxybenzamide: This compound features a trimethoxy substitution on the benzene ring, which can influence its chemical reactivity and biological activity.
N-benzyl-5-methoxytryptamines: These compounds share the benzyl group but have a tryptamine core, leading to different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the quinazoline core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21N3O4 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-benzyl-3-(2,5-dimethoxyphenyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C24H21N3O4/c1-30-18-9-11-22(31-2)21(13-18)27-15-26-20-12-17(8-10-19(20)24(27)29)23(28)25-14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,25,28) |
InChI Key |
PQSZANXEUDGJDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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